(4-Methylphenyl)sulfonyl acetate
Overview
Description
(4-Methylphenyl)sulfonyl acetate, also known as acetic acid, anhydride with 4-methylbenzenesulfonic acid, is an organic compound with the molecular formula C9H10O4S. It is a colorless or slightly yellow liquid that is soluble in many organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
Related compounds such as 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and screened for their in vivo efficacy in pyloric ligation model . These compounds have shown potential antiulcer activity .
Mode of Action
Related compounds have been found to exhibit antiulcer activity, suggesting a possible interaction with gastric mucosa and inhibition of h+/k+ atpase activity . This interaction could lead to a decrease in gastric acid secretion, thereby providing relief from ulcer symptoms .
Biochemical Pathways
Related compounds have been found to inhibit h+/k+ atpase activity in the gastric mucosa . This inhibition could potentially affect the biochemical pathway responsible for gastric acid secretion.
Result of Action
Related compounds have shown potential antiulcer activity, suggesting that they may help in reducing gastric acid secretion and providing relief from ulcer symptoms .
Biochemical Analysis
Biochemical Properties
(4-Methylphenyl)sulfonyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various proteins involved in inflammatory responses . The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in inflammation. Additionally, this compound may interact with other biomolecules, such as nitric oxide (NO), to modulate its effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of COX enzymes, leading to a decrease in the production of pro-inflammatory mediators . This inhibition can result in altered gene expression patterns and changes in cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as COX, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity and modulation of cellular processes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Enzymes such as COX play a crucial role in the metabolism of this compound, and their inhibition can lead to changes in the production of metabolic intermediates and end products.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of this compound, affecting its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the activity of this compound, as well as its interactions with other biomolecules and cellular structures. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)sulfonyl acetate is typically synthesized through the reaction of 4-methylbenzenesulfonic acid with acetic anhydride. The reaction is carried out under controlled temperature conditions, often with the use of an acid catalyst to promote the reaction. The general reaction scheme is as follows:
4-Methylbenzenesulfonic acid+Acetic anhydride→(4-Methylphenyl)sulfonyl acetate+Acetic acid
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)sulfonyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylbenzenesulfonic acid and acetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: 4-Methylbenzenesulfonic acid and acetic acid.
Substitution: Various substituted sulfonyl acetates.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
(4-Methylphenyl)sulfonyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of an acetate group.
4-Methylbenzenesulfonic acid: The parent sulfonic acid from which (4-Methylphenyl)sulfonyl acetate is derived.
Acetic anhydride: A common reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of a wide range of chemical compounds.
Properties
IUPAC Name |
(4-methylphenyl)sulfonyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAJUPONZOXFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303414 | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-82-7 | |
Record name | NSC158268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (4-Methylphenyl)sulfonyl acetate utilized in the synthesis of vinylogous sulfonamides?
A1: this compound serves as an electrophilic reagent that reacts with the methiodide salts of 1-alkylpyrrolidine-2-thiones. [] This condensation reaction forms a new carbon-carbon bond, resulting in the formation of 2-[[(4-Methylphenyl)sulfonyl]methylene]pyrrolidines, which are classified as vinylogous sulfonamides. []
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